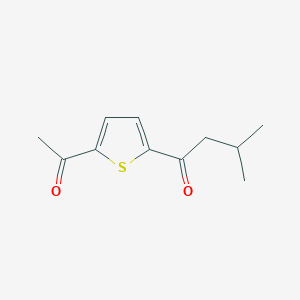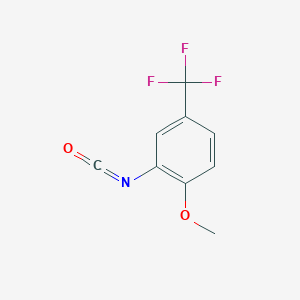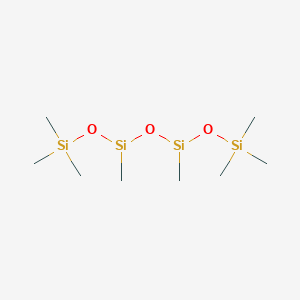
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane
Overview
Description
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is an organosilicon compound with the molecular formula C8H26O3Si4. It is a colorless, clear liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its high thermal stability, low surface tension, and excellent hydrophobic characteristics .
Preparation Methods
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis and condensation of chlorosilanes. The reaction typically occurs under controlled conditions to ensure the formation of the desired siloxane structure. Industrial production often involves the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Its hydrophobic properties make it useful in the preparation of biological samples and in the development of biomaterials.
Medicine: It is used in the formulation of medical devices and drug delivery systems due to its biocompatibility.
Industry: This compound is employed in the production of lubricants, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane involves its interaction with various molecular targets. When applied to surfaces, it forms a tightly bonded, hydrophobic film that modifies the surface properties. This is achieved through the reaction of unhydrolyzed chlorines with surface silanols, resulting in a neutral and hydrophobic layer .
Comparison with Similar Compounds
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is unique due to its specific molecular structure and properties. Similar compounds include:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but differs in the position of the methyl groups.
Decamethylcyclopentasiloxane: A cyclic siloxane with similar hydrophobic properties.
Dodecamethylcyclohexasiloxane: Another cyclic siloxane with comparable thermal stability and chemical resistance .
Properties
InChI |
InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSYWAVRSCQMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871252 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-09-4 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major pyrolysis products observed during the low-pressure pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane?
A1: The low-pressure pyrolysis of this compound (also known as 3H,5H-Octamethyltetrasiloxane) at around 1000 K primarily yields hydrocarbons like methane (CH4), ethyne (C2H2), ethene (C2H4), and ethane (C2H6). Additionally, trimethylsilane (Me3SiH) was detected as a less prominent product. []
Q2: What is the proposed role of silanones in the pyrolysis mechanism of linear siloxanes like this compound?
A2: Research suggests that silanones, specifically Me2Si=O and MeSiH=O, act as key intermediates during the pyrolysis of linear siloxanes like this compound. This conclusion stems from quantum chemical calculations and kinetic models that indicate silanone elimination as a favored pathway over silylene extrusion during the decomposition of siloxane species. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


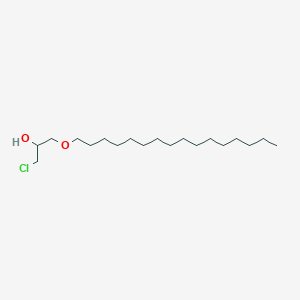
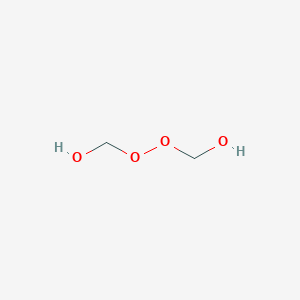
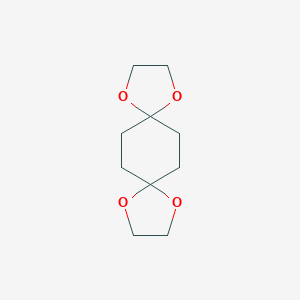
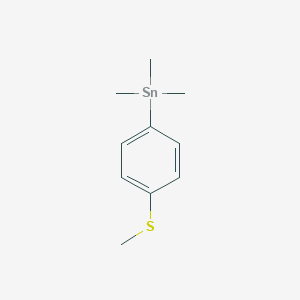
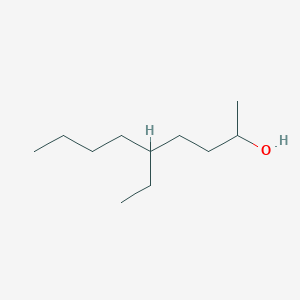
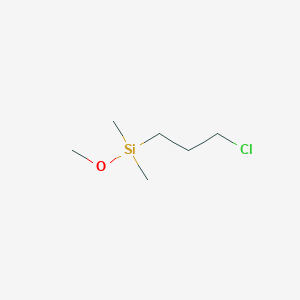
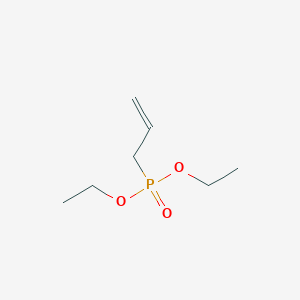
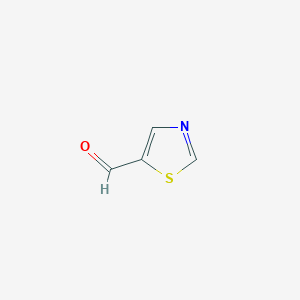
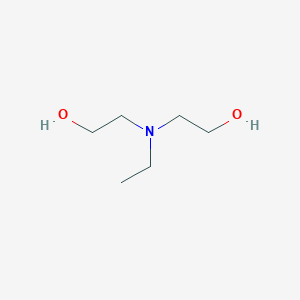
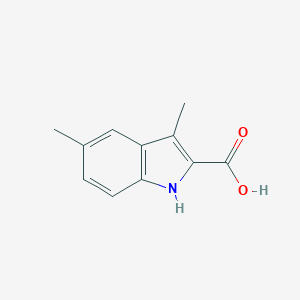
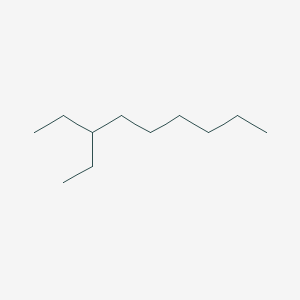
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
